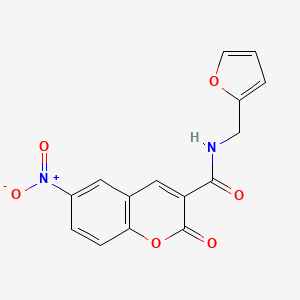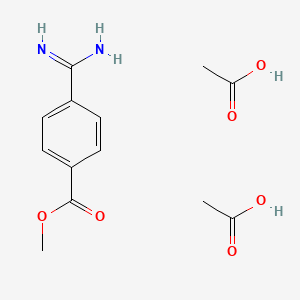![molecular formula C18H18BrClN2O2 B2581712 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol CAS No. 890603-01-7](/img/structure/B2581712.png)
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol is a useful research compound. Its molecular formula is C18H18BrClN2O2 and its molecular weight is 409.71. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Applications
Research has demonstrated the effectiveness of pyrazole derivatives as antifungal agents against various pathogens. The study by Kaddouri et al. (2022) focused on compounds with a pyrazole moiety, including a specific mention of structures similar to the chemical , for their antifungal activities against Fusarium oxysporum, the causative agent of Bayoud disease in date palms. This review highlights the significance of structure–activity relationships for developing antifungal pharmacophores, indicating the potential of such compounds in agricultural and pharmaceutical applications (Kaddouri et al., 2022).
Role in Medicinal Chemistry
Pyrazole derivatives, as discussed by Dar and Shamsuzzaman (2015), are crucial pharmacophores in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This review elaborates on the synthetic methodologies for pyrazole heterocycles and their applications, underlining the compound's relevance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact and Toxicology
The study by Mennear and Lee (1994) on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) indirectly touches upon the environmental and health implications of brominated and chlorinated compounds, such as the one . Although not directly about the specific compound, this research provides insight into the potential toxicological effects of related structures, indicating the importance of understanding the environmental fate and impact of such chemicals (Mennear & Lee, 1994).
Energetic Materials Development
The exploration of pyrazole-based compounds in the field of energetic materials is highlighted by Yongjin and Shuhong (2019). Their review of azine energetic compounds, including pyrazole derivatives, discusses the synthesis, properties, and applications of these compounds in propellants and explosives. This research underscores the potential of such compounds to enhance the performance and reduce the sensitivity of energetic materials, showcasing the versatility of pyrazole derivatives beyond their biological activities (Yongjin & Shuhong, 2019).
特性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(1-chloronaphthalen-2-yl)oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-11-17(19)12(2)22(21-11)9-14(23)10-24-16-8-7-13-5-3-4-6-15(13)18(16)20/h3-8,14,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPULACBUISEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylpyrazolyl)-3-(1-chloro(2-naphthyloxy))propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)
![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)
![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)
![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)